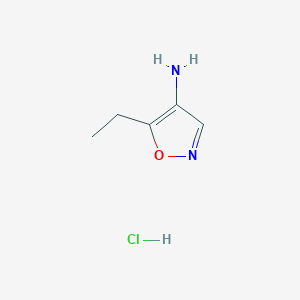

5-Ethyl-1,2-oxazol-4-amine hydrochloride

説明

特性

IUPAC Name |

5-ethyl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-2-5-4(6)3-7-8-5;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKNTFMXGJRJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure of 5-Ethyl-1,2-oxazol-4-amine hydrochloride

An In-depth Technical Guide to 5-Ethyl-1,2-oxazol-4-amine hydrochloride: Structure, Synthesis, and Characterization

Introduction

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and biologically active compounds.[1] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole scaffold offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile building block in drug design.[2] Derivatives of isoxazole are known to exhibit a vast array of therapeutic activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][3][4]

This technical guide provides a comprehensive overview of 5-Ethyl-1,2-oxazol-4-amine hydrochloride, a specific derivative that serves as a valuable starting material for chemical synthesis and drug discovery programs. We will delve into its chemical structure, outline a robust synthetic pathway, detail methods for its analytical characterization, and discuss its potential applications and safe handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Molecular Structure and Physicochemical Properties

5-Ethyl-1,2-oxazol-4-amine hydrochloride is an organic salt consisting of the protonated 5-Ethyl-1,2-oxazol-4-amine cation and a chloride anion. The core structure is a 1,2-oxazole ring substituted with an ethyl group at the 5-position and an amine group at the 4-position. The hydrochloride form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental work.

Table 1: Physicochemical Properties of 5-Ethyl-1,2-oxazol-4-amine hydrochloride

| Property | Value | Source(s) |

| CAS Number | 1803610-92-5 | [5] |

| Molecular Formula | C₅H₁₁ClN₂O | [6] |

| Molecular Weight | 148.61 g/mol | N/A |

| SMILES | NC1=C(CC)ON=C1.[H]Cl | [6] |

| Appearance | Typically a white to off-white solid | N/A |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [6] |

Synthesis and Purification

The synthesis of 4-amino-5-alkyl-isoxazoles can be achieved through several established routes in heterocyclic chemistry. A highly effective and common strategy involves the cyclocondensation of a β-ketonitrile with hydroxylamine. This approach provides direct access to the 4-amino-isoxazole core. The following protocol describes a representative synthesis adapted from established methodologies for similar isoxazole derivatives.[7][8]

Synthetic Pathway Overview

The synthesis begins with the base-catalyzed condensation of propionyl chloride with malononitrile to form an enolate precursor. This intermediate is then reacted directly with hydroxylamine hydrochloride. The hydroxylamine attacks the carbonyl carbon, and a subsequent intramolecular cyclization followed by dehydration yields the desired 5-Ethyl-1,2-oxazol-4-amine, which is then isolated as its hydrochloride salt.

Detailed Experimental Protocol: Synthesis

Materials:

-

Propionyl chloride

-

Malononitrile

-

Sodium ethoxide (NaOEt)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (concentrated and in solution)

Procedure:

-

Preparation of the Intermediate: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve malononitrile (1.0 eq) in anhydrous ethanol. Cool the solution to 0°C in an ice bath.

-

Add sodium ethoxide (1.0 eq) portion-wise, maintaining the temperature below 5°C.

-

Slowly add propionyl chloride (1.0 eq) dropwise from the dropping funnel. Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4 hours. The formation of the intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization Reaction: To the stirred mixture containing the intermediate, add a solution of hydroxylamine hydrochloride (1.2 eq) in water.

-

Reflux the reaction mixture for 6-8 hours. The progress of the cyclization should be monitored by TLC until the starting material is consumed.[1]

-

Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Add water to the residue and adjust the pH to ~9-10 with a suitable base (e.g., 2M NaOH) to precipitate the free base product.

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Salt Formation: To the filtrate, slowly add a solution of HCl in diethyl ether while stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-Ethyl-1,2-oxazol-4-amine hydrochloride as a solid. The purity can be further enhanced by recrystallization from an appropriate solvent system like ethanol/ether.

Structural Characterization and Analytical Validation

Unambiguous confirmation of the chemical structure is critical. A combination of spectroscopic methods provides a self-validating system to ensure the identity and purity of the synthesized compound.

Analytical Workflow

Expected Spectroscopic Data

The following data are representative expectations for the characterization of 5-Ethyl-1,2-oxazol-4-amine.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the amine protons. The acidic amine protons may appear as a broad singlet.

-

Expected Chemical Shifts (in DMSO-d₆):

-

δ 7.5-8.5 ppm (broad s, 3H, -NH₃⁺)

-

δ 2.6-2.8 ppm (q, 2H, -CH₂CH₃)

-

δ 1.1-1.3 ppm (t, 3H, -CH₂CH₃)

-

-

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon atoms in the molecule, including the two distinct carbons of the isoxazole ring and the two carbons of the ethyl group.

-

Expected Chemical Shifts (in DMSO-d₆):

-

δ ~160-165 ppm (C5-ethyl)

-

δ ~150-155 ppm (C3)

-

δ ~100-105 ppm (C4-amine)

-

δ ~18-22 ppm (-CH₂CH₃)

-

δ ~10-14 ppm (-CH₂CH₃)

-

-

-

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the key functional groups present in the molecule.[9]

-

Expected Absorption Bands (cm⁻¹):

-

3200-3400 cm⁻¹ (N-H stretching of the amine group)

-

2900-3000 cm⁻¹ (C-H stretching of the ethyl group)

-

~1640 cm⁻¹ (C=N stretching of the isoxazole ring)

-

~1550 cm⁻¹ (N-H bending)

-

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition. The analysis is typically performed on the free base.

-

Expected m/z:

-

Free Base (C₅H₈N₂O): [M+H]⁺ = 113.0715

-

-

Applications in Research and Drug Discovery

5-Ethyl-1,2-oxazol-4-amine hydrochloride is not just a chemical entity but a strategic tool for drug discovery. The 4-amino group serves as a versatile chemical handle for further functionalization. Researchers can utilize this primary amine for a variety of chemical transformations, including:

-

Amide Coupling: Reaction with carboxylic acids or acid chlorides to generate libraries of N-acylated isoxazoles.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to produce secondary and tertiary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

The resulting derivatives can be screened for a wide range of biological activities, leveraging the known pharmacological potential of the isoxazole scaffold.[10][11] This compound is an excellent starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of new drug candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling 5-Ethyl-1,2-oxazol-4-amine hydrochloride.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Recommended storage is at 2-8°C to ensure long-term stability.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.[12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[13]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[14]

-

Conclusion

5-Ethyl-1,2-oxazol-4-amine hydrochloride is a well-defined chemical compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its straightforward synthesis, versatile amino functionality, and the inherent biological relevance of the isoxazole core make it a valuable asset for researchers. This guide has provided a detailed overview of its structure, a reliable synthetic protocol, and a robust analytical workflow for its characterization, offering a solid foundation for its application in the laboratory.

References

-

N. A., & V. R. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. ResearchGate. [Link]

-

Prajapati, S. M., & Patel, K. D. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

-

Patel, R., & Patel, P. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 6(6), 334-342. [Link]

-

Gürdere, M. B., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Medicinal and Chemical Sciences. [Link]

-

Supporting Information. (2019). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. [Link]

-

Gebauer Company. (n.d.). SAFETY DATA SHEET (SDS). [Link] (Note: This is a representative SDS for general chemical handling procedures).

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich. [Link] (Note: This is a representative SDS for general chemical handling procedures).

-

Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]

-

Abdul Manan, F., et al. (2023). Synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. (2021). ResearchGate. [Link]

-

PubChem. (n.d.). C10H16N4O2. PubChem. [Link]

-

Wróbel, D., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]

-

PubChemLite. (n.d.). 5-ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride (C6H10N2O). PubChemLite. [Link]

-

PubChem. (n.d.). 1,2-Oxazol-4-amine. PubChem. [Link]

-

Lowe, J. A., et al. (1995). Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Baire, B., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

Sriram, D., et al. (2006). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. ResearchGate. [Link]

-

Lucas, T., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]

-

Degiacomi, G., et al. (2023). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. ACS Infectious Diseases. [Link]

-

Kim, H., et al. (2021). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Bulletin of the Korean Chemical Society. [Link]

-

Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9). [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. acgpubs.org [acgpubs.org]

- 5. 1803610-92-5|5-Ethyl-1,2-oxazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchem.korea.ac.kr [medchem.korea.ac.kr]

- 12. fishersci.com [fishersci.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 15. gebauer.com [gebauer.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-1,2-oxazol-4-amine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Ethyl-1,2-oxazol-4-amine hydrochloride (HCl). As a functionalized oxazole, this compound holds potential as a building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this document synthesizes confirmed structural information with expert analysis of analogous compounds to present a predictive yet robust profile. It is designed to equip researchers with the foundational knowledge necessary for handling, characterization, and strategic utilization of this compound. The guide details expected properties, outlines validated analytical methodologies, and provides a framework for its synthesis and quality control, ensuring scientific integrity and practical application.

Compound Identification and Structural Elucidation

5-Ethyl-1,2-oxazol-4-amine HCl is the hydrochloride salt of the parent amine, 5-Ethyl-1,2-oxazol-4-amine. The salt form enhances stability and often improves solubility in polar solvents, a common strategy in drug development.

| Identifier | Value | Source |

| Chemical Name | 5-Ethyl-1,2-oxazol-4-amine hydrochloride | - |

| CAS Number | 1803610-92-5 | [1] |

| Molecular Formula | C₅H₉ClN₂O | [1] |

| Molecular Weight | 148.59 g/mol | [1] |

| SMILES | NC1=C(CC)ON=C1.[H]Cl | [1] |

The core structure consists of a 1,2-oxazole (isoxazole) ring, which is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This ring is substituted at the 4-position with an amine group and at the 5-position with an ethyl group. The amine group is basic and readily forms the hydrochloride salt in the presence of hydrochloric acid.

Predicted Physicochemical Properties

Direct experimental data for this specific salt is scarce. The following properties are predicted based on its structure, data from closely related analogs, and established chemical principles.

| Property | Predicted Value / Characteristics | Rationale & Comparative Insights |

| Physical Form | White to off-white crystalline solid | Amine hydrochloride salts of small organic molecules are typically crystalline solids at room temperature[2]. |

| Melting Point | > 100 °C (decomposes) | The related compound, 5-ethyl-1,2-oxazole-4-carboxylic acid, has a melting point of 85-87 °C[3]. Amine salts generally have significantly higher melting points than their free bases or related carboxylic acids due to strong ionic interactions. Decomposition is common at higher temperatures. |

| Solubility | Water: SolubleMethanol/Ethanol: SolubleDMSO, DMF: SolubleAprotic Solvents (e.g., Toluene, Hexane): Insoluble | As an amine salt, it is expected to be soluble in polar protic solvents like water and lower alcohols[4][5][6]. The protonated amine group can form strong hydrogen bonds with these solvents. Its ionic nature makes it insoluble in nonpolar aprotic solvents. Solubility in polar aprotic solvents like DMSO and DMF is also anticipated[7]. |

| pKa | 4.0 - 5.5 | The pKa of the conjugate acid (the protonated amine) is influenced by the electron-withdrawing nature of the oxazole ring. This is expected to make the amine less basic than a simple alkylamine (pKa ~10-11) but potentially more basic than anilines (pKa ~4-5). The pKa of various azoles and their amino derivatives generally falls within this range[8][9]. |

Synthesis Pathway and Rationale

The synthesis of 4-amino-1,2-oxazoles is well-established in organic chemistry. A common and effective strategy involves the cyclocondensation of a β-ketoester derivative with hydroxylamine hydrochloride. The proposed pathway for 5-Ethyl-1,2-oxazol-4-amine HCl leverages this principle.

Causality Behind Experimental Choices:

-

Starting Materials: Ethyl 2-cyano-3-oxopentanoate is a suitable precursor as the cyano group can be readily converted to the amine at the 4-position of the resulting oxazole ring. Hydroxylamine hydrochloride provides the N-O backbone of the heterocycle[10][11].

-

Solvent and Catalyst: Ethanol is a common solvent for such condensations as it effectively dissolves the reactants and facilitates the reaction. A mild base like sodium acetate is used to neutralize the HCl from hydroxylamine, liberating the free hydroxylamine needed for the reaction without being overly harsh on the reactants.

-

Salt Formation: The final step involves treating the isolated free base with a solution of hydrogen chloride in a non-polar solvent like diethyl ether or isopropanol. This causes the hydrochloride salt to precipitate as a pure solid, which can be easily isolated by filtration.

Analytical Characterization Protocols

A multi-technique approach is necessary for the unambiguous identification and quality control of 5-Ethyl-1,2-oxazol-4-amine HCl. The following protocols are based on standard methodologies for structurally related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the preferred method for determining the purity of the compound and identifying any related substances or degradation products.

Step-by-Step Protocol:

-

System Preparation: Use a standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Rationale: The C18 column is suitable for moderately polar compounds. The TFA acts as an ion-pairing agent to improve peak shape for the amine.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 220 nm and 254 nm. Rationale: The oxazole ring is expected to have UV absorbance in this range.

-

Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR is essential for confirming the chemical structure.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is an excellent solvent for amine hydrochlorides and allows for the observation of exchangeable N-H protons.

-

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum (e.g., on a 400 MHz spectrometer).

-

Expected Signals:

-

A triplet around 1.2 ppm (3H, -CH₂CH₃ ).

-

A quartet around 2.7 ppm (2H, -CH₂ CH₃).

-

A broad singlet for the amine (-NH₃⁺) protons, likely downfield (> 8 ppm).

-

A singlet for the oxazole ring proton (C3-H), which would be highly deshielded.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals:

-

Two signals in the aliphatic region for the ethyl group carbons.

-

Three signals in the aromatic/heterocyclic region for the oxazole ring carbons (C3, C4, C5). The C-N and C-O carbons will be significantly downfield.

-

-

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry confirms the molecular weight of the free base.

Step-by-Step Protocol:

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled with an LC system (LC-MS).

-

Sample Infusion: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile/water and infuse directly or inject via the LC system.

-

Ionization Mode: Use positive ion mode (ESI+).

-

Rationale: The amine group is easily protonated.

-

-

Data Analysis: Look for the [M+H]⁺ ion corresponding to the free base. For C₅H₈N₂O, the expected monoisotopic mass is 112.06. Therefore, the primary ion observed should be at m/z 113.07.

Safety, Handling, and Storage

5.1. Hazard Identification While specific toxicity data for this compound is not available, based on analogous structures (e.g., other amino-oxazoles and amine hydrochlorides), the following hazards should be assumed:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

5.2. Handling and Personal Protective Equipment (PPE)

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust. Minimize dust generation during weighing and transfer.

5.3. Storage

-

Store in a tightly sealed container in a cool, dry place.

-

The compound is a hydrochloride salt and may be hygroscopic. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

5-Ethyl-1,2-oxazol-4-amine HCl is a valuable chemical entity with clear potential in synthetic and medicinal chemistry. While direct experimental data remains limited, this guide provides a robust, scientifically grounded framework for its properties and analysis based on its structure and comparison with well-characterized analogs. The outlined protocols for synthesis and characterization offer a validated starting point for researchers, enabling its confident application in future research and development endeavors.

References

- Harwood, H. J., Ralston, A. W., & Selby, W. M. (n.d.). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene. Journal of the American Chemical Society.

- Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids.

- MedchemExpress.com. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.

- Agilent. (n.d.).

- Chemistry Stack Exchange. (2016, April 21). Solubility of compound in acid.

- Wikipedia. (n.d.). Amine.

- Chemie Brunschwig. (n.d.). BLD Pharm.

- BLDpharm. (n.d.). 350-92-5|1,1,1-Trifluoro-3-phenylpropan-2-one.

- BLDpharm. (n.d.). BLDpharm - Reliable research chemicals supplier.

- ChemScene. (n.d.).

- Beilstein Journal of Organic Chemistry. (2022, January 12). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

- Journal of Medicinal Chemistry. (2020, June 8). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.

- BLDpharm. (n.d.). 610-92-4|2,5-Dihydroxyterephthalic acid.

- PubChem. (n.d.). 4-amino-N-{2-[(2,4,5-trimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide.

- BLDpharm. (n.d.).

- Sigma-Aldrich. (n.d.). Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)

- Williams, R. (2022, April 7).

- EPFL. (n.d.).

- Google Patents. (n.d.).

- Molecules. (n.d.).

- MDPI. (2023, September 7).

- Sigma-Aldrich. (n.d.). [(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride | 1609401-00-4.

- Cardiff University. (2018, June 4). Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl) -.

- ResearchGate. (2024, January 19).

- ResearchGate. (2013, January).

- Cayman Chemical. (n.d.). PRODUCT INFORMATION - ethyl 2-(3-hydroxyphenyl)

Sources

- 1. 1803610-92-5|5-Ethyl-1,2-oxazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-ethyl-1,2-oxazole-4-carboxylic acid | 134541-03-0 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. epfl.ch [epfl.ch]

- 9. d-nb.info [d-nb.info]

- 10. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

Comprehensive Technical Profiling of 5-Ethyl-1,2-oxazol-4-amine Hydrochloride: Molecular Architecture, Synthesis, and Analytical Validation

Executive Summary

5-Ethyl-1,2-oxazol-4-amine hydrochloride (CAS: 1803610-92-5)[1] is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry and agrochemical development. As a functionalized isoxazole, it serves as a critical bioisostere for amides and esters, offering enhanced metabolic stability while maintaining key hydrogen-bonding interactions[2]. This technical guide provides a rigorous analysis of its molecular architecture, physicochemical properties, synthetic workflows, and analytical validation protocols, designed specifically for drug development professionals.

Physicochemical Profiling & Structural Identity

The compound is synthesized and stored as the hydrochloride salt of 5-ethylisoxazol-4-amine[3]. The salt form is specifically chosen to mitigate the oxidative lability of the free amine and to improve aqueous solubility, a crucial parameter for both synthetic handling and biological assay formulation.

Table 1: Physicochemical and Structural Data

| Parameter | Specification |

| Chemical Name | 5-Ethyl-1,2-oxazol-4-amine hydrochloride |

| Synonyms | 5-Ethylisoxazol-4-amine hydrochloride |

| CAS Registry Number | 1803610-92-5[1] |

| Molecular Formula | C5H9ClN2O (Base: C5H8N2O · HCl)[3] |

| Molecular Weight | 148.59 g/mol [1] |

| Monoisotopic Mass (Free Base) | 112.0637 Da[4] |

| SMILES String | NC1=C(CC)ON=C1.[H]Cl[1] |

| Physical State | Solid (typically off-white to pale yellow powder) |

Causality in Structural Design

-

Isoxazole Core: Confers unique electron-withdrawing properties. The adjacent oxygen and nitrogen atoms lower the pKa of the C3-proton and modulate the basicity of the C4-amine[5].

-

5-Ethyl Substitution: The ethyl group acts as a lipophilic vector, optimizing the partition coefficient (LogP) and occupying hydrophobic pockets in target active sites without introducing excessive steric bulk.

-

Hydrochloride Salt: The free C4-amine on an isoxazole ring is electron-deficient but still susceptible to degradation. The HCl salt ensures long-term shelf stability and standardizes the stoichiometric mass for high-throughput screening[3].

Synthetic Pathways & Experimental Workflows

The synthesis of 4-aminoisoxazoles requires precise regiocontrol. Direct amination is often low-yielding; therefore, a step-wise approach utilizing nitration followed by chemoselective reduction is the industry standard[5].

Step-by-Step Methodology

-

Precursor Assembly (Cyclization): Condensation of an ethyl-substituted 1,3-dicarbonyl equivalent with hydroxylamine hydrochloride under mildly acidic conditions yields the 5-ethylisoxazole core.

-

Electrophilic Nitration: The 5-ethylisoxazole is subjected to a nitrating mixture (fuming HNO3 and concentrated H2SO4) at 0°C to 25°C. The C4 position is the most nucleophilic site on the isoxazole ring, leading to the regioselective formation of 5-ethyl-4-nitroisoxazole.

-

Chemoselective Reduction: The nitro intermediate is reduced to the corresponding amine. To prevent reductive cleavage of the sensitive N-O bond of the isoxazole ring, mild conditions are strictly employed (e.g., SnCl2 in ethanolic HCl, or carefully controlled hydrogenation using Pd/C with a sulfur-based poison/inhibitor).

-

Salt Formation: The crude free base is dissolved in an anhydrous solvent (e.g., diethyl ether or 1,4-dioxane) and treated with a stoichiometric excess of anhydrous HCl gas to precipitate 5-Ethyl-1,2-oxazol-4-amine hydrochloride.

Step-by-step synthetic workflow for 5-Ethyl-1,2-oxazol-4-amine hydrochloride.

Analytical Validation Protocol (Self-Validating System)

To ensure trustworthiness in downstream biological applications, the synthesized batch must undergo a self-validating analytical protocol. This system triangulates structural identity, isotopic mass, and chromatographic purity, ensuring no false positives arise from impurities or unreduced nitro-intermediates.

Protocol Steps

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR (DMSO-d6): Validate the diagnostic C3-H singlet (typically around δ 8.0 - 8.5 ppm). The ethyl group will present as a distinct quartet (CH2, ~2.7 ppm) and triplet (CH3, ~1.2 ppm). The amine protons (-NH3+) will appear as a broad downfield exchangeable signal due to the hydrochloride salt[1].

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Validation: The target exact mass for the free base is 112.06 Da. The spectrum must show a dominant [M+H]+ peak at m/z 113.1. The complete absence of an m/z 143 peak confirms the absolute reduction of the nitro precursor[1].

-

-

High-Performance Liquid Chromatography (HPLC):

-

Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% TFA).

-

Validation: A single sharp peak accounting for >98% of the total Area Under Curve (AUC) at 214 nm and 254 nm.

-

Triangulated analytical validation system for structural and purity confirmation.

Pharmacokinetic & Stability Implications

The integration of the 5-ethylisoxazol-4-amine moiety into a drug candidate drastically alters its pharmacokinetic (PK) landscape[2]:

-

Metabolic Shielding: The isoxazole ring is resistant to rapid hydrolysis by plasma esterases and amidases, unlike traditional ester or amide linkers.

-

Causality of the C4-Amine: The amine at the 4-position is sterically hindered by the 5-ethyl group and electronically deactivated by the heteroaromatic ring. This reduces its susceptibility to rapid N-acetylation or N-oxidation by hepatic CYP450 enzymes, prolonging the half-life of the parent drug.

-

Handling Precautions: While the HCl salt is highly stable, solutions prepared in basic buffers (pH > 8) will liberate the free base, which may slowly degrade upon prolonged exposure to ambient oxygen and light. Fresh preparation of assay stocks is strictly recommended.

References

-

[5] The Journal of Organic Chemistry. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ACS Publications. URL: [Link]

-

[2] The Royal Society of Chemistry. Optimization of triazole-based TGR5 agonists towards orally available agents. RSC. URL: [Link]

-

[3] Angene. Catalog Number: AG01B8XQ ; Chemical Name: 5-ethyl-1,2-oxazol-4-amine hydrochloride. Angene Chemical. URL: [Link]

Sources

Solubility Dynamics of 5-Ethyl-1,2-oxazol-4-amine Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemistry

Executive Summary

5-Ethyl-1,2-oxazol-4-amine hydrochloride (CAS: 1803610-92-5) is a critical intermediate in the synthesis of bioactive isoxazole derivatives[1]. As a Senior Application Scientist, I frequently observe that the primary bottleneck in scaling up syntheses involving this compound lies in a fundamental misunderstanding of its phase behavior. This whitepaper elucidates the mechanistic drivers of its solubility across aqueous and organic media, providing a self-validating protocol for thermodynamic solubility determination to ensure seamless integration into drug development workflows.

Mechanistic Foundations of Phase Behavior

The solubility profile of 5-Ethyl-1,2-oxazol-4-amine hydrochloride is dictated by a physicochemical tug-of-war between its ionic lattice and its heteroaromatic core.

-

The Ionic Lattice : The protonated primary amine ( −NH3+ ) and chloride counterion ( Cl− ) form a stable, high-energy crystal lattice. In aqueous media, the ( ϵ=80.1 ) efficiently disrupts this lattice via ion-dipole interactions and extensive hydrogen bonding, driving rapid dissolution[2].

-

The Isoxazole Core : The parent isoxazole ring is moderately polar, inherently[3]. However, the addition of the lipophilic 5-ethyl group increases the inherent hydrophobicity of the molecule, slightly counteracting the hydrophilicity of the amine.

-

Solvent Causality : In non-polar organic solvents (e.g., hexane, ethyl acetate), the low dielectric constant is insufficient to overcome the lattice energy of the hydrochloride salt. It is well established that[4]. Consequently, the salt remains practically insoluble unless chemically manipulated.

Comparative Solubility Profile

The following table summarizes the thermodynamic solubility of the compound across a dielectric continuum, highlighting the transition from purely ionic solvation to lipophilic rejection.

| Solvent | Dielectric Constant (ε) | Solubility Class | Estimated Range (mg/mL) | Dominant Solvation Mechanism |

| Ultrapure Water | 80.1 | Highly Soluble | > 50.0 | Ion-dipole interactions, extensive H-bonding |

| Methanol | 32.7 | Soluble | 10.0 - 30.0 | Protic solvation of chloride, moderate cation stabilization |

| Ethyl Acetate | 6.0 | Practically Insoluble | < 1.0 | Insufficient polarity to overcome salt lattice energy |

| n-Hexane | 1.9 | Insoluble | < 0.1 | Highly non-polar; complete rejection of ionic species |

Self-Validating Thermodynamic Solubility Protocol

Kinetic solubility assays (e.g., DMSO stock dilution) often generate metastable supersaturation, leading to false-positive solubility limits. To obtain actionable, scale-ready data, a thermodynamic shake-flask method must be employed. This protocol incorporates a critical self-validation step to ensure the integrity of the salt form.

Step-by-Step Methodology:

-

Solvent Saturation : Dispense 1.0 mL of the target solvent into a 2.0 mL glass HPLC vial. Add 5-Ethyl-1,2-oxazol-4-amine hydrochloride incrementally until a persistent suspension is observed (indicating saturation).

-

Thermodynamic Equilibration : Seal the vial and agitate at 400 RPM on a thermoshaker at exactly 25.0°C for 24 hours.

-

Causality : A 24-hour equilibration period is mandatory. It ensures the rate of crystal dissolution perfectly matches the rate of precipitation, preventing the underestimation of solubility typical of shorter incubation times.

-

-

Phase Separation : Centrifuge the equilibrated suspension at 10,000 × g for 15 minutes at 25°C.

-

Causality : Centrifugation is vastly superior to syringe filtration for small-volume amine hydrochlorides, as it eliminates the risk of analyte loss due to non-specific binding to nylon or PTFE filter membranes.

-

-

Quantification : Carefully aspirate the supernatant, dilute it in a compatible mobile phase, and quantify the concentration via HPLC-UV against a pre-established calibration curve.

-

Solid-State Validation (Critical) : Recover the undissolved pellet and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality : Amine hydrochlorides can undergo disproportionation (loss of HCl) in certain microenvironments,[2]. XRPD confirms that the equilibrium was reached with the intact hydrochloride salt, creating a self-validating data loop.

-

Workflow Visualization

Thermodynamic solubility workflow for 5-Ethyl-1,2-oxazol-4-amine HCl.

Implications for Drug Development & Synthesis

Isoxazoles are indispensable in modern drug discovery, exhibiting a [5]. When incorporating 5-Ethyl-1,2-oxazol-4-amine hydrochloride into organic syntheses (e.g., amide couplings or cross-coupling reactions), its insolubility in organic solvents poses a severe kinetic barrier.

Free-Basing Strategy : To circumvent this, the reaction is typically conducted in an aprotic organic solvent (like dichloromethane) with the addition of a hindered tertiary amine, such as N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a highly soluble [6]. It seamlessly scavenges the hydrochloride, forming a soluble DIPEA-HCl byproduct and liberating the 5-ethyl-1,2-oxazol-4-amine free base. This phase transition transforms the compound from a sequestered solid lattice into a highly reactive, organic-soluble nucleophile, enabling homogeneous and efficient reaction kinetics.

References

-

Title : The synthetic and therapeutic expedition of isoxazole and its analogs Source : National Center for Biotechnology Information (PMC) URL :[Link]

-

Title : Amine hydrochloride salts: a problem in polyurethane synthesis Source : University of Glasgow Theses URL :[Link]

-

Title : How are neutral amines effective bases in organic chemistry? Source : Chemistry Stack Exchange URL : [Link]

- Title: Process for solubilizing organic or mineral salts in organic solvents (US4343745A)

Sources

- 1. 1803610-92-5|5-Ethyl-1,2-oxazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. Isoxazole CAS#: 288-14-2 [m.chemicalbook.com]

- 4. US4343745A - Process for solubilizing organic or mineral salts in organic solvents - Google Patents [patents.google.com]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

4-Amino-5-Ethylisoxazole Derivatives: A Technical Whitepaper on Synthesis, Functionalization, and Applications

Executive Summary & Structural Rationale

The isoxazole scaffold—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged structure in medicinal chemistry and materials science. Among its various substitution patterns, 4-amino-5-ethylisoxazole and its closely related alkyl derivatives offer a unique combination of electronic and steric properties.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic building block. The 4-amino group acts as a versatile nucleophilic handle, readily participating in amide couplings and cross-coupling reactions to build complex libraries[1][2]. Simultaneously, the 5-ethyl group provides critical hydrophobic bulk, allowing researchers to fine-tune the lipophilicity (LogP) of the molecule, which is essential for both target protein binding in drug development[3] and metal surface shielding in corrosion inhibition[4].

This whitepaper provides an in-depth analysis of the synthetic methodologies, mechanistic pathways, and cross-disciplinary applications of 4-amino-5-ethylisoxazole derivatives.

Synthetic Methodologies: From Core to Derivative

The de novo synthesis of 4-amino-5-ethylisoxazole generally proceeds via a two-step sequence starting from the commercially available 5-ethylisoxazole: regioselective C4-nitration followed by the reduction of the nitro group to a primary amine.

The Causality of Reaction Design

The C4 position of the isoxazole ring is the most electron-rich site, making it the natural target for electrophilic aromatic substitution (EAS). However, the isoxazole ring is highly sensitive to strongly acidic, dehydrating conditions (such as fuming sulfuric acid), which can trigger ring-opening side reactions. To circumvent this, modern protocols utilize mild, in situ generation of the nitronium ion ( NO2+ ) using ammonium nitrate and trifluoroacetic anhydride (TFAA)[1][5].

Furthermore, isolating the free base of 4-aminoisoxazoles can be problematic due to oxidative instability. Trapping the product as a hydrochloride salt immediately upon reduction ensures long-term bench stability and enhances aqueous solubility for biological assays[5][6].

Quantitative Comparison of Reduction Strategies

The reduction of the 4-nitro intermediate is the most critical step in the workflow. Table 1 summarizes the quantitative and qualitative metrics of various reduction methodologies.

Table 1: Comparison of Reduction Methodologies for 4-Nitroisoxazoles

| Reduction Method | Reagents & Conditions | Avg. Yield | Byproducts | Scalability & Safety Profile | Ref |

| Catalytic Hydrogenation | 5% Pd/C, H2 (g), EtOH, HCl, 50°C | >85% | H2O | High (Green): Zero heavy metal waste; ideal for pharma scale-up. | [5] |

| Metal-Mediated | SnCl2 , 6M HCl, 25°C | ~65% | Tin salts | Low: Toxic tin waste requires basic aqueous workup; emulsion risks. | [1] |

| Iron Reduction | Fe powder, NH4Cl , EtOH/ H2O , 80°C | ~75% | Iron oxides | Medium: Cheaper than Pd/C but generates solid sludge. | General |

Step-by-Step Experimental Protocols

Protocol A: Mild Regioselective Nitration (Synthesis of 4-Nitro-5-ethylisoxazole)

This protocol is designed to maximize regioselectivity while preventing heterocycle degradation.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 1.0 equivalent of 5-ethylisoxazole in a mixed solvent system of acetic acid and trifluoroacetic anhydride (TFAA) (ratio 1:2 v/v)[1][5].

-

Electrophile Generation: Maintain the internal temperature strictly between 25–30°C. Slowly add 1.5 equivalents of ammonium nitrate ( NH4NO3 ) in small, 0.3 g portions over 30 minutes. Causality: Batch addition controls the exothermic generation of the nitronium ion, preventing thermal runaway[1].

-

Self-Validation (TLC): Stir the reaction for 2 hours. Validate completion via TLC (3:7 Ethyl Acetate:Hexane). The disappearance of the starting material and the emergence of a lower- Rf UV-active spot confirms full conversion.

-

Workup: Pour the mixture into crushed ice to quench the anhydride. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic phases with saturated NaHCO3 until CO2 evolution ceases, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the intermediate[1][5].

Protocol B: Catalytic Reduction to Hydrochloride Salt

-

Setup: Transfer the crude 4-nitro-5-ethylisoxazole to a high-pressure hydrogenation reactor. Dissolve in absolute ethanol.

-

Catalyst & Acid Addition: Add 10 wt% of 5% Palladium on Carbon (Pd/C). Carefully add 1.1 equivalents of concentrated HCl. Causality: The HCl protonates the amine immediately as it forms, preventing catalyst poisoning by the free amine and protecting the product from oxidation[5].

-

Hydrogenation: Purge the vessel with nitrogen (3x), then pressurize with H2 gas to 3 atm. Heat gently to 50°C.

-

Self-Validation (Kinetics): Monitor the pressure gauge. The reaction is complete when the stoichiometric pressure drop ceases (indicating complete consumption of H2 ).

-

Isolation: Cool to 0–10°C. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with cold glacial ethanol. Concentrate the filtrate to induce crystallization of 4-amino-5-ethylisoxazole hydrochloride[5].

Visualizing the Chemical Logic

To map the synthetic progression and the downstream applications of the resulting scaffold, two system diagrams are provided below.

Caption: Synthetic workflow for 4-amino-5-ethylisoxazole hydrochloride via regioselective nitration.

Caption: Dual-pathway application map of 4-amino-5-ethylisoxazole in pharmacology and materials science.

Cross-Disciplinary Applications

Medicinal Chemistry & Drug Discovery

The 4-aminoisoxazole motif is a highly sought-after bioisostere and linking moiety in drug discovery:

-

Trypanocidal Agents: Derivatives of 4-aminoisoxazole are synthesized via amide coupling to create highly potent inhibitors of Cruzain, the major cysteine protease of Trypanosoma cruzi (the causative agent of Chagas disease). The isoxazole ring provides necessary hydrogen bonding interactions within the enzyme's active site[1].

-

Neurological Probes (SMA): 5-alkylisoxazole derivatives (including ethyl and isopropyl variants) have been identified as critical small-molecule probes that post-translationally stabilize the Survival Motor Neuron (SMN) protein. In these structures, the 5-alkyl group dictates the precise hydrophobic interactions required to upregulate SMN2 expression, offering therapeutic pathways for Spinal Muscular Atrophy (SMA)[3].

-

Chalcone Hybrids: By coupling 5-alkylisoxazoles with chalcone backbones, researchers have developed novel compounds with broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The isoxazole ring rigidifies the flexible chalcone structure, locking it into a biologically active conformation[7].

Material Science: Green Corrosion Inhibitors

Beyond pharma, 5-ethylisoxazole and related heterocyclic triazoles (e.g., 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol) are deployed as highly efficient, "green" corrosion inhibitors for carbon steel in acidic environments, such as the acid cleaning of desalination heat exchangers[4][8].

-

Mechanism of Action: The unbound lone pair electrons on the nitrogen and oxygen atoms of the isoxazole ring act as Lewis bases, coordinating with the vacant d-orbitals of the metal surface. Concurrently, the 5-ethyl group projects outward, creating a hydrophobic, sterically hindered film that physically isolates the metal from the corrosive aqueous acid[4].

References

- CN112457268A - Mild 4-aminoisoxazole hydrochloride synthesis method, Google P

-

Supporting Information for: On the Intrinsic Reactivity of Highly Potent Trypanocidal Cruzain Inhibitors , The Royal Society of Chemistry,[Link]

-

Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy , PMC - NIH,[Link]

-

Amberlyst Supported, Microwave Assisted Synthesis of Methyl Isoxazole Derivatives of Chalcones , International Journal for Multidisciplinary Research (IJFMR),[Link]

-

Corrosion inhibitors for acid cleaning of desalination heat exchangers: Progress, challenges and future perspectives , Saline Water Conversion Corporation (SWCC),[Link]

-

Application of Natural Product Extracts as Green Corrosion Inhibitors for Metals and Alloys in Acid Pickling Processes , International Journal of Electrochemical Science,[Link]

-

Direct Oxidative Coupling of Enamines and Electron-Deficient Amines: TBAI/TBHP-Mediated Synthesis of Substituted Diaminoalkenes under Metal-Free Conditions , Organic Letters - ACS Publications,[Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. swcc.gov.sa [swcc.gov.sa]

- 5. CN112457268A - Mild 4-aminoisoxazole hydrochloride synthesis method - Google Patents [patents.google.com]

- 6. CAS 100499-66-9: 4-Isoxazolamine, 5-methyl-, hydrochloride… [cymitquimica.com]

- 7. ijfmr.com [ijfmr.com]

- 8. electrochemsci.org [electrochemsci.org]

The Strategic Role of 5-Ethyl-1,2-oxazol-4-amine in Heterocyclic Chemistry and Drug Discovery

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, the 1,2-oxazole (isoxazole) ring serves as a highly versatile, electron-rich aromatic core. Among its derivatives, 5-Ethyl-1,2-oxazol-4-amine (and its hydrochloride salt) has emerged as a privileged building block. The strategic placement of an ethyl group at the C5 position and an amino group at the C4 position creates a unique physicochemical profile. This whitepaper explores the structural causality, synthetic methodologies, and pharmacological applications of 5-ethyl-1,2-oxazol-4-amine, providing self-validating protocols for researchers and drug development professionals.

Structural & Physicochemical Profiling

The utility of 5-ethyl-1,2-oxazol-4-amine is dictated by the electronic and steric interplay of its substituents. The isoxazole core is inherently electron-rich, yet the electronegativity of the adjacent oxygen and nitrogen atoms significantly withdraws electron density from the C4-amino group. Consequently, the 4-amino moiety exhibits a remarkably low pKa of approximately 1.5 (). This makes it a weak base that exists predominantly as an unprotonated species under physiological conditions, a critical factor for passive membrane permeability in drug design.

To mitigate oxidative degradation and improve shelf-life, the compound is frequently synthesized and stored as a hydrochloride salt (1)[1], though the free base is also utilized (2)[2].

Quantitative Data Summary

| Parameter | Specification |

| Chemical Name | 5-Ethyl-1,2-oxazol-4-amine |

| Common Synonyms | 5-Ethylisoxazol-4-amine, 4-Amino-5-ethylisoxazole |

| CAS Registry Number (Free Base) | 1314975-26-2 |

| CAS Registry Number (HCl Salt) | 1803610-92-5 |

| Molecular Formula | C5H8N2O |

| Molecular Weight | 112.13 g/mol |

| Calculated pKa (4-amino group) | ~1.5 |

| Primary Pharmacophore Role | Hinge-binding H-bond donor, lipophilic anchor |

Mechanistic Role in Medicinal Chemistry

Kinase Inhibition (LIMK & CLK1)

In the development of kinase inhibitors, the 4-aminoisoxazole core acts as a highly effective bioisostere for traditional hinge-binding motifs. The C4-amino group serves as an essential hydrogen bond donor to the kinase hinge region. For example, in the synthesis of LIM Kinase (LIMK) inhibitors—which are targeted for the treatment of Fragile X Syndrome—the 4-aminoisoxazole moiety is coupled with sulfonyl chlorides to form potent allosteric (Type III) inhibitors (3)[3]. The C5-ethyl group provides a precise lipophilic vector that projects into the adjacent hydrophobic pocket, enhancing target selectivity over smaller methyl-substituted analogs.

Immunometabolism (TDO2 Inhibition)

Tryptophan 2,3-dioxygenase 2 (TDO2) catalyzes the conversion of tryptophan to kynurenine, an immunosuppressive metabolite implicated in cancer evasion. High-throughput screening has identified aminoisoxazoles as potent TDO2 inhibitors. Structure-activity relationship (SAR) studies demonstrate strict causality: the amino group is absolutely required for potency, and the isoxazole core cannot be replaced by pyrazoles or triazoles without complete loss of activity (4)[4].

Advanced Synthetic Methodologies

Overcoming N-O Bond Lability

The synthesis of 4-aminoisoxazoles from their parent isoxazoles requires navigating the extreme lability of the N-O bond. Traditional nitration using mixed acids (H₂SO₄/HNO₃) often leads to exothermic decomposition. Instead, mild nitration utilizing ammonium nitrate in acetic anhydride generates acetyl nitrate in situ, allowing for controlled electrophilic aromatic substitution at the C4 position (5)[5]. Subsequent reduction must avoid strong catalytic hydrogenation that would cleave the ring into an enamino ketone.

Fused Heterocycles & Coordination Chemistry

Beyond direct amidation, 5-ethyl-1,2-oxazol-4-amine is a precursor for complex architectures:

-

Friedländer Annulation: The 4-amino group can undergo condensation with α-methylene carbonyls to construct fused isoxazolo[4,5-b]pyridines (6)[6].

-

Schiff Base Formation: Condensation with salicylaldehydes yields Schiff bases that form stable coordination complexes with transition metals, exhibiting potent antimicrobial and antifungal properties (7)[7].

Divergent synthetic applications of 5-Ethyl-1,2-oxazol-4-amine in heterocyclic chemistry.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Mild Synthesis of 5-Ethyl-1,2-oxazol-4-amine Hydrochloride

This protocol relies on generating acetyl nitrate to avoid the oxidative destruction of the isoxazole ring.

-

Nitration: Dissolve 5-ethylisoxazole (1.0 equiv) in a 1:1 mixture of acetic acid and acetic anhydride. Cool the reaction vessel to 0°C.

-

Electrophilic Addition: Add ammonium nitrate (1.5 equiv) in small batches, ensuring the internal temperature does not exceed 30°C. Stir for 4 hours.

-

Causality: Ammonium nitrate reacts with acetic anhydride to form acetyl nitrate, a mild nitrating agent that selectively targets the C4 position without rupturing the N-O bond.

-

-

Validation & Workup: Quench the reaction by pouring it into crushed ice. Extract with ethyl acetate (3x). TLC (Hexane:EtOAc 7:3) will visually validate the complete consumption of the starting material. Concentrate to yield 5-ethyl-4-nitroisoxazole.

-

Reduction: Dissolve the intermediate in ethanol. Add Iron (Fe) powder (5.0 equiv) and a catalytic amount of aqueous HCl. Reflux for 2 hours.

-

Causality: Fe/HCl provides a controlled electron-transfer reduction. Standard Pd/C with H₂ gas risks over-reduction and cleavage of the delicate N-O bond.

-

-

Salt Formation: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, dissolve in diethyl ether, and bubble dry HCl gas (or add ethereal HCl) to precipitate 5-ethyl-1,2-oxazol-4-amine hydrochloride as a stable solid.

Synthetic workflow for 5-Ethyl-1,2-oxazol-4-amine via mild nitration and reduction.

Protocol 2: Sulfonylation for Kinase Inhibitor Scaffolds

Due to the low nucleophilicity of the 4-amino group, standard peptide coupling conditions often fail.

-

Reagent Assembly: Dissolve 5-ethyl-1,2-oxazol-4-amine (1.3 equiv) and the target sulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Base Addition & Heating: Add triethylamine (1.2 equiv). Heat the reaction to 40°C and stir for 4 hours.

-

Causality: The low pKa (~1.5) of the amine requires thermal energy and a non-nucleophilic base (TEA) to drive the equilibrium forward by scavenging the generated HCl.

-

-

Validation & Isolation: Add saturated aqueous NaHCO₃ and mix vigorously. Use a phase separator to isolate the organic layer. The presence of the product can be validated via LC-MS before purification by flash column chromatography.

Conclusion

5-Ethyl-1,2-oxazol-4-amine is far more than a simple building block; it is a highly engineered pharmacophore. By understanding the causality behind its low pKa, the lability of its N-O bond, and the steric advantages of its C5-ethyl group, medicinal chemists can leverage this compound to design highly selective kinase inhibitors, immunometabolic modulators, and complex fused heterocycles.

References

-

LMU Munich. "Structure-based design and synthesis of novel CLK1 inhibitors". Available at: [Link]

-

PMC (NIH). "Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2)". Available at:[Link]

-

ResearchGate. "Synthesis and antimicrobial activity of new isoxazolyl-1,3-benzoxazines". Available at:[Link]

- Google Patents. "CN112457268A - Mild 4-aminoisoxazole hydrochloride synthesis method".

-

ACS Publications. "Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome". Available at: [Link]

Sources

- 1. 5-乙基异噁唑-4-胺(盐酸盐) | 5-Ethylisoxazol-4-amine (hydrochlor | 1803610-92-5 - 乐研试剂 [leyan.com]

- 2. 5-乙基异噁唑-4-胺 | 5-Ethylisoxazol-4-amine | 1314975-26-2 - 乐研试剂 [leyan.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112457268A - Mild 4-aminoisoxazole hydrochloride synthesis method - Google Patents [patents.google.com]

- 6. Isoxazole-4-carbonyl chloride | 62348-15-6 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

Stability of isoxazole hydrochloride salts under ambient conditions

An In-depth Technical Guide to the Stability of Isoxazole Hydrochloride Salts Under Ambient Conditions

Authored by a Senior Application Scientist

Introduction: The Significance of Isoxazole Moieties and Their Hydrochloride Salts in Modern Pharmaceuticals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for other functional groups. Its presence in drugs such as the COX-2 inhibitors valdecoxib and parecoxib, as well as various antipsychotic and antibiotic agents, underscores its therapeutic importance. The formation of hydrochloride (HCl) salts is a common and often critical strategy in drug development to enhance the solubility, dissolution rate, and overall bioavailability of poorly soluble active pharmaceutical ingredients (APIs). However, the introduction of an ionizable center and the presence of a counter-ion can also introduce new stability challenges.

This guide provides a comprehensive technical overview of the factors governing the stability of isoxazole hydrochloride salts under ambient storage and handling conditions. We will delve into the intrinsic chemical liabilities of the isoxazole ring, the extrinsic factors that can promote degradation, and the robust methodologies required to assess and ensure the long-term stability and efficacy of these important pharmaceutical compounds.

Part 1: Intrinsic and Extrinsic Factors Governing Stability

The stability of an isoxazole hydrochloride salt is not merely a function of the isoxazole ring itself but a complex interplay between the API's inherent chemical properties and the surrounding environmental conditions.

Intrinsic Chemical Liabilities of the Isoxazole Ring

The isoxazole ring, while aromatic, possesses inherent chemical vulnerabilities that can serve as primary pathways for degradation.

-

Susceptibility to Reductive Cleavage: The N-O bond in the isoxazole ring is susceptible to reductive cleavage, a process that can be initiated by various reducing agents or even certain excipients within a formulation. This cleavage results in the opening of the ring and the formation of a vinylogous β-hydroxy-enaminone, which can undergo further reactions, leading to a cascade of degradation products.

-

pH-Dependent Hydrolysis: The stability of the isoxazole ring can be highly dependent on pH. Under strongly acidic or basic conditions, the ring can be susceptible to hydrolytic cleavage. For hydrochloride salts, the micro-environmental pH in the solid state, particularly in the presence of moisture, can play a significant role in initiating degradation.

-

Photochemical Instability: Like many heterocyclic compounds, isoxazoles can be sensitive to light, particularly UV radiation. Photo-oxidation can lead to the formation of various degradation products, often involving complex radical-mediated pathways. The specific chromophores within the molecule will dictate its absorption spectrum and, consequently, its photosensitivity.

Extrinsic Factors Influencing Degradation

Ambient conditions encompass a range of environmental variables that can significantly impact the stability of isoxazole hydrochloride salts.

-

Humidity and Moisture: The presence of moisture is a critical factor for the degradation of many hydrochloride salts. Adsorbed surface water can create a saturated solution on the crystal lattice, leading to a localized acidic environment that can accelerate hydrolytic degradation pathways. Furthermore, moisture can act as a plasticizer, increasing molecular mobility within the solid state and facilitating reactions that would otherwise be kinetically limited.

-

Temperature: Elevated temperatures, even within the range of ambient conditions, can accelerate the rates of chemical degradation reactions, typically following the principles of the Arrhenius equation. Temperature can also induce phase transformations in the solid state, potentially leading to the formation of less stable polymorphs or amorphous content, which are generally more reactive.

-

Atmospheric Oxygen: Oxidative degradation is a common pathway for many pharmaceuticals. For isoxazole derivatives, oxidation can occur at various positions on the ring or its substituents. The presence of oxygen, particularly in combination with light or trace metal ions, can lead to the formation of oxidative degradation products.

Part 2: A Methodical Approach to Stability Assessment

A robust and scientifically sound stability testing program is essential to understand and mitigate the risks associated with the degradation of isoxazole hydrochloride salts. The International Council for Harmonisation (ICH) provides a framework for stability testing, which should be adapted to the specific properties of the molecule .

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment, designed to intentionally degrade the API under more aggressive conditions than those expected during long-term storage. The primary objectives of these studies are:

-

To identify the likely degradation products that may form under normal storage conditions.

-

To elucidate the degradation pathways of the molecule.

-

To develop and validate stability-indicating analytical methods that can resolve the API from its degradation products.

Table 1: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60-80°C | To assess susceptibility to acid-catalyzed degradation. |

| Base Hydrolysis | 0.1 M NaOH at 60-80°C | To evaluate stability under basic conditions. |

| Neutral Hydrolysis | Water at 60-80°C | To understand the role of water in the absence of pH extremes. |

| Oxidation | 3% H₂O₂ at room temperature | To identify potential oxidative degradation pathways. |

| Photostability | ICH Q1B conditions (1.2 million lux hours and 200 W h/m²) | To determine the impact of light exposure. |

| Thermal Stress | Dry heat at elevated temperatures (e.g., 80-100°C) | To assess the impact of temperature in the absence of moisture. |

Experimental Protocol: Forced Degradation by Acid Hydrolysis

-

Preparation: Accurately weigh a known amount of the isoxazole hydrochloride salt and dissolve it in a minimal amount of a suitable organic co-solvent if necessary. Dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

-

Incubation: Place the solution in a tightly sealed container and incubate in a temperature-controlled oven or water bath at 80°C.

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization and Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the reaction.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the remaining API and the formation of degradation products.

-

Causality: The use of elevated temperature accelerates the reaction rate, allowing for the identification of degradation products in a shortened timeframe. Neutralization is critical to prevent further degradation after the intended stress period.

Long-Term and Accelerated Stability Studies

Following the insights gained from forced degradation, long-term and accelerated stability studies are conducted on the final drug product in its proposed packaging. These studies are designed to predict the shelf-life of the product under the recommended storage conditions.

Table 2: ICH Conditions for Long-Term and Accelerated Stability Testing

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Workflow: Long-Term Stability Study

The workflow for a long-term stability study is a systematic process designed to ensure data integrity and regulatory compliance.

Caption: Workflow for an ICH-compliant long-term stability study.

Part 3: Mechanistic Insights and Visualization

Understanding the potential degradation pathways is crucial for developing mitigation strategies, such as selecting appropriate packaging or adding stabilizers to the formulation.

Visualizing a Hypothetical Degradation Pathway

The following diagram illustrates a plausible degradation pathway for a generic isoxazole hydrochloride salt, initiated by hydrolytic cleavage of the N-O bond.

Caption: Hypothetical hydrolytic degradation of an isoxazole ring.

Conclusion: A Proactive Approach to Ensuring Stability

The stability of isoxazole hydrochloride salts under ambient conditions is a multifaceted challenge that requires a deep understanding of the molecule's intrinsic chemical properties and its interactions with the environment. A proactive approach, grounded in thorough forced degradation studies and complemented by long-term stability testing under ICH guidelines, is paramount. By elucidating degradation pathways and identifying critical stability-limiting factors such as humidity and light, drug development professionals can implement effective mitigation strategies. These may include the selection of appropriate solid forms, the design of protective packaging, and the development of robust formulations that ensure the safety, efficacy, and quality of the final drug product throughout its shelf life.

References

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125. This paper provides a detailed review of the science behind accelerated stability testing and its application in predicting shelf life. [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press. This book offers a comprehensive guide to forced degradation studies. [Link]

-

Aaltonen, J., Heinänen, P., Peltonen, L., & Yliruusi, J. (2007). The effect of moisture on the behaviour of crystalline and amorphous lactose during compression. European Journal of Pharmaceutics and Biopharmaceutics, 67(2), 449-457. While focused on lactose, this article provides valuable insights into the role of moisture on the solid-state properties of pharmaceutical materials. [Link]

The History and Discovery of 5-Substituted-4-Aminoisoxazoles: A Technical Guide

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, offering unique electronic properties, hydrogen-bonding capabilities, and structural rigidity. Among its derivatives, 5-substituted-4-aminoisoxazoles have emerged as highly potent pharmacophores. The 4-amino group serves as a critical hydrogen bond donor/acceptor and a versatile synthetic handle, while the 5-position substitution allows for precise tuning of steric bulk and lipophilicity to target specific enzyme active sites. This whitepaper explores the historical discovery, synthetic evolution, and modern pharmacological applications of this vital class of heterocycles.

Historical Context & The Evolution of the Isoxazole Core

The foundational chemistry of isoxazoles dates back to 1903 when Claisen first synthesized the unsubstituted isoxazole ring via the oxidation of propargyl aldehyde[1]. For decades, the synthesis of highly functionalized isoxazoles was limited by the ring's susceptibility to cleavage under strongly basic or reductive conditions.

The specific discovery and isolation of 4-aminoisoxazoles gained traction as researchers realized the potential of the 4-position amino group in drug design. Early synthetic routes relied on harsh electrophilic aromatic substitutions (using fuming nitric and sulfuric acids) to install a nitro group at the 4-position, followed by aggressive reduction[2]. However, these conditions often degraded sensitive substituents at the 5-position. The breakthrough in developing 5-substituted-4-aminoisoxazoles came with the advent of milder nitration protocols and controlled catalytic hydrogenations, allowing chemists to preserve complex 5-position vectors essential for modern targeted therapies[3],[2].

Chemical Synthesis & Methodological Causality

Synthesizing 5-substituted-4-aminoisoxazoles requires a delicate balance. The isoxazole oxygen-nitrogen bond is notoriously labile under aggressive hydrogenation, often leading to ring-opening into enamino ketones.

The Classical vs. Modern Approach

-

Classical Nitration/Reduction : Historically, 5-substituted isoxazoles were nitrated using HNO3/H2SO4 . The subsequent reduction of the 4-nitroisoxazole to the 4-aminoisoxazole was typically achieved using Tin(II) chloride ( SnCl2 ) in hydrochloric acid[3].

-

Causality: SnCl2 is highly chemoselective for the nitro group, preventing the over-reduction and cleavage of the N-O bond that frequently occurs with strong hydride donors.

-

-

Modern Mild Synthesis : To meet industrial scale-up and green chemistry requirements, modern approaches utilize ammonium nitrate in acetic anhydride for nitration, followed by low-pressure catalytic hydrogenation using 5% Pd/C[2].

-

Causality: The AcOH/Ac2O system generates acetyl nitrate in situ, providing a mild electrophilic nitration environment that protects sensitive 5-substituents (like aryl or pyridyl rings) from oxidative degradation[2].

-

Workflow for the mild synthesis of 5-substituted-4-aminoisoxazoles.

Step-by-Step Experimental Protocol: Mild Synthesis of 4-Aminoisoxazole Hydrochloride

To ensure a self-validating and reproducible workflow, the following protocol details the synthesis of a generic 5-substituted-4-aminoisoxazole hydrochloride, optimized for high yield and ring preservation[2].

Phase 1: Controlled Nitration

-

Preparation : Dissolve 1.0 equivalent of the 5-substituted isoxazole in a 1:1 mixture of glacial acetic acid and acetic anhydride. Cool the reaction vessel to 0°C using an ice bath.

-

Electrophilic Addition : Slowly add 1.5 equivalents of ammonium nitrate ( NH4NO3 ) in small, controlled batches. Critical Step: Maintain the internal temperature below 10°C to prevent runaway exothermic oxidation.

-

Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours. Monitor completion via TLC or LC-MS.

-

Workup : Pour the crude mixture into crushed ice. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with saturated NaHCO3 to neutralize residual acid, dry over anhydrous MgSO4 , and concentrate under reduced pressure to yield the 5-substituted-4-nitroisoxazole.

Phase 2: Chemoselective Reduction 5. Hydrogenation Setup : Suspend the nitro intermediate in absolute ethanol. Add a catalytic amount of concentrated HCl (to facilitate salt formation) and 10 mol% of 5% Palladium on Carbon (Pd/C). 6. Reduction : Purge the reaction flask with Argon, then pressurize with Hydrogen gas ( H2 ) via a balloon or Parr shaker at low pressure (1-2 atm). Stir vigorously until hydrogen uptake ceases (typically 4-6 hours). 7. Isolation & Validation : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Cool the filtrate to 0°C and induce precipitation of the 4-aminoisoxazole hydrochloride salt using cold glacial ethanol. 8. Analytical Validation : Confirm the product via 1H -NMR (look for the disappearance of the downfield nitro-adjacent proton and the appearance of a broad −NH3+ signal) and HRMS.

Pharmacological Applications & Structure-Activity Relationships (SAR)

The 5-substituted-4-aminoisoxazole core is a highly versatile scaffold in modern drug discovery, acting as a structural mimic for various endogenous ligands and fitting deeply into narrow kinase binding pockets.

A. LIMK1/2 Inhibition (Neurological Disorders)

In the pursuit of treatments for Fragile X Syndrome (FXS), researchers discovered MDI-114215 , a highly potent allosteric inhibitor of LIM Kinase 1 and 2 (LIMK1/2)[4]. The SAR revealed that substituting the 5-position of the isoxazole with a pyridyl group was essential for space-filling within the pseudoaromatic allosteric pocket of the kinase[4]. The 4-amino group was utilized to link a sulfonamide moiety, driving exquisite kinome selectivity.

Pharmacological pathway of LIMK inhibition by 5-substituted aminoisoxazoles.

B. Antimitotic Agents (Oncology)

Modifications at the 4-amino position have led to the discovery of 4-acylaminoisoxazoles. By substituting the 3 or 5-position with a 3,4,5-trimethoxyphenyl residue, researchers created potent tubulin-targeting agents[5]. These compounds stimulate the partial depolymerization of microtubules in human lung carcinoma cells, driving cell viability down to the sub-micromolar range[5].

C. TDO2 Inhibition (Cancer Immunotherapy)